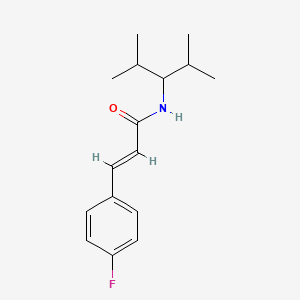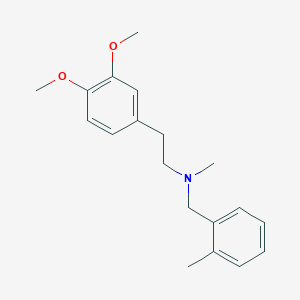
3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in maintaining tissue homeostasis. This compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the mitochondrial pathway and the death receptor pathway.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of using 3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One of the most significant directions is the development of this compound as a therapeutic agent for cancer and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the synthesis of new derivatives of this compound and their evaluation for potential applications in various fields of scientific research is another promising direction for future research.
合成法
Several methods have been reported for the synthesis of 3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One of the most common methods involves the reaction between 3,4-dimethoxybenzohydrazide and 2-chloromethylphenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 100-110°C for several hours. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Several studies have reported the cytotoxic activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential as an antimicrobial and antifungal agent.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-14-9-8-12(10-15(14)21-2)17-18-16(23-19-17)11-22-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGLOSLKZSVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)



![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)
![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)
![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)